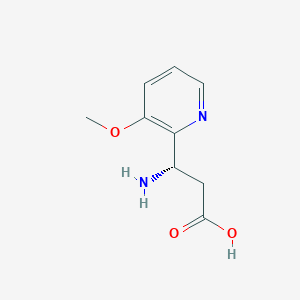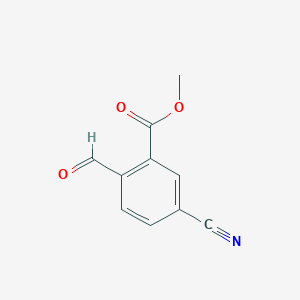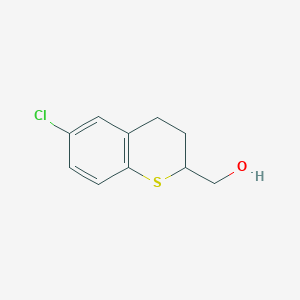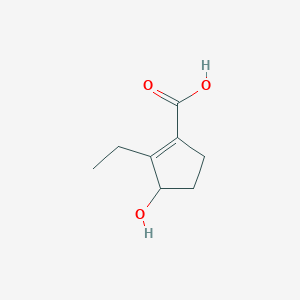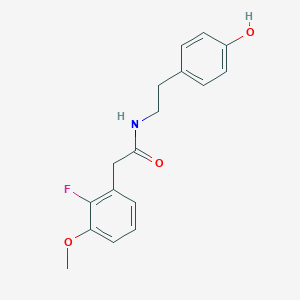
2-(2-Fluoro-3-methoxyphenyl)-N-(4-hydroxyphenethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluoro-3-methoxyphenyl)-N-(4-hydroxyphenethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a fluoro-substituted methoxyphenyl group and a hydroxyphenethyl group attached to an acetamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3-methoxyphenyl)-N-(4-hydroxyphenethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxyaniline and 4-hydroxyphenethylamine.
Acylation Reaction: The key step involves the acylation of 2-fluoro-3-methoxyaniline with an appropriate acylating agent, such as acetyl chloride, to form the intermediate 2-(2-fluoro-3-methoxyphenyl)acetamide.
Coupling Reaction: The intermediate is then coupled with 4-hydroxyphenethylamine under suitable conditions, such as in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(2-Fluoro-3-methoxyphenyl)-N-(4-hydroxyphenethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(2-fluoro-3-methoxyphenyl)-N-(4-hydroxyphenethyl)ketone.
Reduction: Formation of 2-(2-fluoro-3-methoxyphenyl)-N-(4-hydroxyphenethyl)amine.
Substitution: Formation of 2-(2-methoxy-3-substitutedphenyl)-N-(4-hydroxyphenethyl)acetamide.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of 2-(2-Fluoro-3-methoxyphenyl)-N-(4-hydroxyphenethyl)acetamide depends on its specific biological target. For example:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their signaling pathways.
類似化合物との比較
Similar Compounds
2-(2-Fluoro-3-methoxyphenyl)-N-(4-hydroxyphenethyl)acetamide: can be compared with other acetamide derivatives, such as:
Uniqueness
- The presence of both fluoro and methoxy groups in the phenyl ring, along with the hydroxyphenethyl group, may confer unique biological activities and physicochemical properties to this compound, distinguishing it from other similar compounds.
特性
分子式 |
C17H18FNO3 |
|---|---|
分子量 |
303.33 g/mol |
IUPAC名 |
2-(2-fluoro-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C17H18FNO3/c1-22-15-4-2-3-13(17(15)18)11-16(21)19-10-9-12-5-7-14(20)8-6-12/h2-8,20H,9-11H2,1H3,(H,19,21) |
InChIキー |
OKLDYPXTBDDKEF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1F)CC(=O)NCCC2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


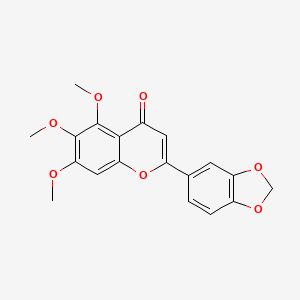
![3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2hcl](/img/structure/B13042653.png)

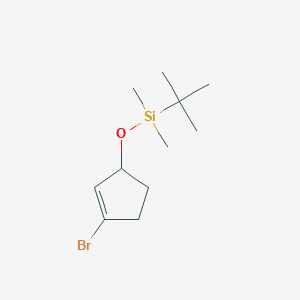
![6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid](/img/structure/B13042669.png)
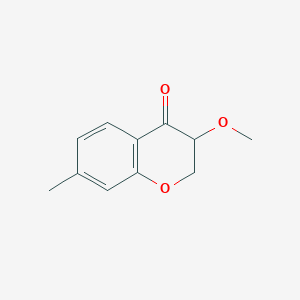
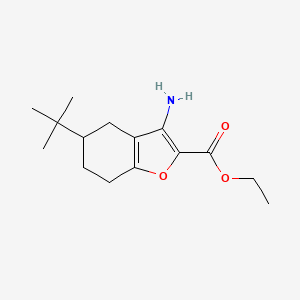
![(1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13042682.png)

